(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate
Description
(2R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate is a seven-membered azepane ring derivative featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen and a carboxylate moiety at the C2 position. The Boc group enhances steric protection of the amine, improving stability during synthesis while allowing selective deprotection under acidic conditions. This compound is structurally related to carbamate-protected amines and cyclic amino acid esters, often serving as intermediates in pharmaceutical synthesis, such as protease inhibitors or prodrugs .
Properties
Molecular Formula |
C12H20NO4- |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/p-1/t9-/m1/s1 |
InChI Key |
BKMVFOKQLCHCPK-SECBINFHSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC[C@@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Data:
- Optimal Conditions : 1:1.2 molar ratio of racemic amine to (R)-mandelic acid in ethanol.
- Yield : 65–72% after three recrystallizations.
- Limitation : Requires pre-synthesized racemic azepane, adding steps to the overall process.
Asymmetric Catalytic Cyclization
Copper(I)-catalyzed tandem amination/cyclization reactions enable direct access to enantiomerically enriched azepanes. As reported by PMC9416787 , functionalized allenynes react with amines under Cu(I) catalysis to form trifluoromethyl-substituted azepane carboxylates. While this method primarily targets CF₃-containing analogs, modifying the substrate to exclude fluorine allows adaptation for (2R)-azepane-2-carboxylate synthesis.
Protocol:
- Catalyst : [Cu(CH₃CN)₄]PF₆ (10 mol%).
- Conditions : 70°C in 1,4-dioxane for 6–16 hours.
- Yield : 60–75% for analogous azepanes.
- Stereoselectivity : Up to 92% ee when chiral amines are employed.
Enzymatic and Chemoenzymatic Approaches
Lipase-catalyzed regioselective lactamization, as detailed in SpinChem’s application note , provides a stereocontrolled route. The method involves dynamic kinetic resolution (DKR) using immobilized lipases (e.g., CAL-B) to cyclize amino esters into lactams. For (2R)-azepane-2-carboxylate, methyl (2R)-glycidate serves as the starting material, undergoing epoxide ring-opening, Boc protection, and enzymatic cyclization.
Steps:
- Epoxide Opening : Methyl (2R)-glycidate reacts with ammonia to form a diol.
- Boc Protection : tert-Butoxycarbonyl (Boc) group introduced using Boc₂O.
- Enzymatic Cyclization : Lipase-mediated lactamization (40°C, 48 hours).
- Final Hydrolysis : LiBr/Et₃N in wet acetonitrile yields the carboxylate.
Results:
- Overall Yield : 39% over seven steps.
- Key Advantage : Avoids racemization during cyclization.
Electrochemical Oxidation of Saturated Carbamates
Shono-type electrochemical oxidation, explored in White Rose etheses , converts N-Boc-protected cyclic carbamates into enecarbamates. Subsequent functionalization via hydroboration or epoxidation introduces stereochemistry at C2. For (2R)-azepane-2-carboxylate, this method requires:
- Anodic Oxidation : N-Boc-azepane in acetonitrile with tetrabutylammonium perchlorate.
- Stereoselective Reduction : Asymmetric hydrogenation using Rh(I) catalysts.
Performance Metrics:
- Conversion : >90% for oxidation step.
- ee : 85–90% with DuPhos-type ligands.
Protection/Deprotection Strategies
The Boc group’s orthogonal stability is critical for multi-step syntheses. PMC9829739 highlights a mild deprotection method using HCl in dioxane, preserving the ester functionality:
- Boc Introduction : Boc₂O, DMAP, in CH₂Cl₂.
- Deprotection : 4 M HCl/dioxane, 0°C to room temperature.
Optimization:
- Yield Post-Deprotection : 95–98%.
- Side Reactions : <2% ester hydrolysis.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure allows for the development of novel drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its functional groups can be modified to achieve desired properties in the final material.
Biological Research: The compound can be used as a probe or reagent in biological studies. Its interactions with biological molecules can provide insights into various biochemical processes.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates. Its versatility makes it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Ring Size and Substituents
The azepane core distinguishes the target compound from smaller heterocycles like pyrrolidines (5-membered) or piperidines (6-membered). Larger rings like azepanes exhibit distinct conformational flexibility, which can influence binding to enzymes or receptors. For example:
- Indole Derivatives () : Racemic indole C5-O-substituted seco-cyclopropylindole compounds (e.g., compounds 2 and 3) feature sulfonyl substituents on an indole scaffold. While these compounds lack the azepane ring, their small sulfonyl groups (e.g., methylsulfonyl) confer cytotoxic activity comparable to doxorubicin in cancer cell lines .
- Pyrimidine Derivatives () : Example 237 in EP 4 374 877 A2 includes a Boc-protected pyrimidine-carboxamide with a trifluoromethyl group. The pyrimidine ring’s planar structure contrasts with the azepane’s flexibility, impacting solubility and target engagement .
Table 1: Structural Comparison
Protective Group Dynamics
The Boc group in the target compound is acid-labile, enabling selective deprotection (e.g., using HCl/dioxane as in ), unlike other carbamates:
- Cbz (Benzyloxycarbonyl): Requires hydrogenolysis, limiting compatibility with reducible functional groups.
- Fmoc (9-Fluorenylmethyloxycarbonyl) : Base-labile, suited for solid-phase peptide synthesis.
The Boc group’s stability under basic conditions makes it ideal for multi-step syntheses involving alkaline intermediates .
Physicochemical Properties
- HPLC/LCMS Data : While the target compound’s exact retention time is unspecified, the pyrimidine derivative in shows a retention time of 1.76 minutes under QC-SMD-TFA05 conditions, reflecting moderate polarity .
Biological Activity
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate, also known as (R)-1-Boc-azepane-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure, characterized by a bicyclic azepane framework with a carboxylic acid group, positions it as a candidate for various biological applications, particularly in the field of drug development.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.299 g/mol
- CAS Number : 1227926-67-1
Biological Activity
The biological activity of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate primarily revolves around its role as a potential inhibitor of specific protein targets and its application in various therapeutic contexts.
Research indicates that this compound may act as an inhibitor of K-Ras mutations, which are implicated in numerous cancers. The inhibition of K-Ras can disrupt signaling pathways that lead to tumor growth and proliferation. This mechanism positions the compound as a promising lead in the development of targeted cancer therapies .
Case Study 1: K-Ras Inhibition
A study focused on K-Ras mutation proteins demonstrated that derivatives of azepane compounds, including (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate, showed significant inhibitory effects on K-Ras activity. The findings suggest that modifications to the azepane structure can enhance binding affinity and specificity towards the target protein .
Case Study 2: Anticancer Activity
In vitro assays have shown that compounds similar to (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate exhibit cytotoxic effects against various cancer cell lines. The results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent. Further studies are warranted to explore its efficacy in vivo and its safety profile .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
